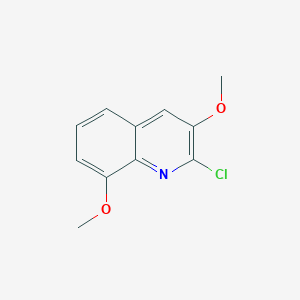

2-Chloro-3,8-dimethoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

2-chloro-3,8-dimethoxyquinoline |

InChI |

InChI=1S/C11H10ClNO2/c1-14-8-5-3-4-7-6-9(15-2)11(12)13-10(7)8/h3-6H,1-2H3 |

InChI Key |

XFJASIRJGISINN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=CC(=C(N=C21)Cl)OC |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 2 Chloro 3,8 Dimethoxyquinoline

Reactivity of the Chloro Substituent at Position 2

The chlorine atom at the 2-position of the quinoline (B57606) ring is activated towards nucleophilic substitution and is a versatile handle for various carbon-carbon bond-forming reactions.

Nucleophilic Aromatic Substitution Reactions

The chloro group at the 2-position of the quinoline nucleus is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the nitrogen atom in the quinoline ring. masterorganicchemistry.comchemistrysteps.com A variety of nucleophiles can displace the chloride, leading to a diverse range of 2-substituted quinoline derivatives. For instance, the chlorine atom in 2-chloroquinoline (B121035) derivatives can be readily replaced by oxygen, nitrogen, and sulfur nucleophiles. nih.gov

The reaction of 2-chloroquinolines with amines is a well-established method for the synthesis of 2-aminoquinoline (B145021) derivatives. mdpi.comscispace.com Similarly, reaction with alkoxides, such as sodium methoxide, can introduce an alkoxy group at the 2-position. The presence of other substituents on the quinoline ring can influence the rate and outcome of these reactions. researchgate.net For example, the reaction of 2-chloroquinoline-3-carbaldehydes with amines and other nucleophiles has been extensively studied, demonstrating the ease of substitution at the C-2 position. nih.govrsc.org

| Nucleophile | Reagent Example | Product Type | Reference |

| Amine | Benzylamine | 2-Amino-3,8-dimethoxyquinoline derivative | d-nb.info |

| Alkoxide | Sodium Methoxide | 2,3,8-Trimethoxyquinoline | |

| Thiol | Thiomorpholine | 2-Thiomorpholino-3,8-dimethoxyquinoline derivative | rsc.org |

| Triazole | 1,2,4-Triazole | 2-(1H-1,2,4-Triazol-1-yl)-3,8-dimethoxyquinoline | researchgate.net |

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 2-Chloroquinolines

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the 2-position of 2-chloro-3,8-dimethoxyquinoline. The Suzuki-Miyaura coupling, which utilizes an organoboron reagent, is a widely employed method for this transformation. libretexts.orgyonedalabs.com

In a typical Suzuki-Miyaura reaction, this compound would be reacted with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov For instance, palladium acetate (B1210297) (Pd(OAc)₂) and phosphine (B1218219) ligands like PPh₃ are commonly used. bohrium.com The reactivity of the chloro group in these couplings can be influenced by the electronic nature of other substituents on the quinoline ring. nih.gov

| Coupling Partner | Catalyst/Ligand System | Product Type | Reference |

| Arylboronic acid | Pd(OAc)₂ / PPh₃ | 2-Aryl-3,8-dimethoxyquinoline | bohrium.com |

| Alkenylboronic acid | Pd(PPh₃)₄ | 2-Alkenyl-3,8-dimethoxyquinoline | libretexts.org |

| Alkylboronic acid | PdCl₂(dppf) | 2-Alkyl-3,8-dimethoxyquinoline | libretexts.org |

Table 2: Representative Suzuki-Miyaura Coupling Reactions for 2-Chloroquinolines

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes, could also be applied to introduce further diversity at the 2-position. unisa.ac.za

Reductive Dehalogenation Pathways

The chloro substituent at the 2-position can be removed through reductive dehalogenation, yielding 3,8-dimethoxyquinoline. This transformation is typically achieved through catalytic hydrogenation. acs.orgresearchgate.net

Commonly used catalysts for this purpose include palladium on carbon (Pd/C) in the presence of a hydrogen source. prepchem.com The reaction conditions, such as hydrogen pressure, temperature, and the choice of solvent and base (e.g., triethylamine), can be optimized to ensure complete dehalogenation while minimizing reduction of the quinoline ring itself. prepchem.com However, under certain conditions, further reduction of the quinoline ring to form tetrahydroquinoline derivatives can occur. prepchem.com Alternative methods for reductive dehalogenation might involve the use of other reducing agents like indium in the presence of an acid. researchgate.net

| Catalyst/Reducing Agent | Reaction Conditions | Product | Reference |

| 5% Pd/C, H₂ | Ethanol, Triethylamine, Parr Hydrogenator | 3,8-Dimethoxyquinoline | prepchem.com |

| Pt Nanoparticles/Carbon, H₂ | Toluene, Room Temperature | 3,8-Dimethoxyquinoline | acs.org |

| Gold Nanoparticles/TiO₂, H₂ | Toluene, 2 MPa H₂ | 3,8-Dimethoxyquinoline and/or 1,2,3,4-Tetrahydro-3,8-dimethoxyquinoline | fudan.edu.cn |

| Indium Metal / H⁺ | Diluted Hydrochloric Acid | 3,8-Dimethoxyquinoline | researchgate.net |

Table 3: Conditions for Reductive Dehalogenation of Chloroquinolines

Reactivity of the Methoxy (B1213986) Substituents at Positions 3 and 8

The methoxy groups at positions 3 and 8 are generally stable but can be cleaved under specific, often harsh, reaction conditions to yield the corresponding hydroxyquinolines.

Regioselective Demethylation Studies

The selective cleavage of one methoxy group in the presence of another is a significant challenge in the chemistry of dimethoxyquinolines. Regioselective demethylation can be influenced by the electronic and steric environment of each methoxy group. Reagents like boron tribromide (BBr₃) are commonly used for the demethylation of aryl methyl ethers. chempedia.inforesearchgate.net The reaction conditions, such as temperature and stoichiometry of the reagent, can be tuned to favor the cleavage of one methoxy group over the other. google.com

Theoretical studies, such as those using Density Functional Theory (DFT), can help rationalize the observed regioselectivity by analyzing the bond energies and thermodynamic parameters of the demethylation process at different positions. researchgate.net For instance, the presence of other functional groups on the quinoline ring can significantly impact which methoxy group is more susceptible to cleavage. researchgate.net

| Reagent | Conditions | Potential Product(s) | Reference |

| Boron Tribromide (BBr₃) | Dichloromethane, low temperature | 2-Chloro-3-hydroxy-8-methoxyquinoline or 2-Chloro-8-hydroxy-3-methoxyquinoline | researchgate.net |

| Aluminum Chloride (AlCl₃) | Dichloromethane, room temperature | 2-Chloro-3-hydroxy-8-methoxyquinoline or 2-Chloro-8-hydroxy-3-methoxyquinoline | google.com |

| Pyridinium Chloride | High temperature | Mixture of demethylated products | google.com |

Table 4: Reagents for Regioselective Demethylation of Dimethoxyquinolines

Hydrolysis and Ether Cleavage Reactions

The methoxy groups of this compound can be cleaved through hydrolysis, typically under strong acidic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org This reaction involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from acids like HBr or HI) or water. orgoreview.comlibretexts.orgyoutube.com

The cleavage of aryl methyl ethers generally requires harsh conditions. masterorganicchemistry.com The mechanism can proceed via an SN1 or SN2 pathway, depending on the stability of the potential carbocation intermediate. orgoreview.comlibretexts.org In the case of this compound, the products would be the corresponding hydroxy derivatives. Due to the stability of the aryl-oxygen bond, the cleavage typically results in a phenol (B47542) and a methyl halide. libretexts.org Complete hydrolysis of both methoxy groups would lead to the formation of 2-chloro-3,8-dihydroxyquinoline.

| Reagent | Conditions | Product | Reference |

| Hydrobromic Acid (HBr) | Heat | 2-Chloro-3,8-dihydroxyquinoline | libretexts.org |

| Hydroiodic Acid (HI) | Heat | 2-Chloro-3,8-dihydroxyquinoline | masterorganicchemistry.com |

Table 5: Conditions for Hydrolysis and Ether Cleavage of Methoxyquinolines

Derivatization at Unsubstituted Positions and Fusion Reactions

The unsubstituted C-4 position of the this compound ring is particularly susceptible to electrophilic substitution, providing a key entry point for functionalization. This allows for the introduction of various groups that can be further elaborated into fused ring systems or linked to other pharmacologically active moieties.

The introduction of carbonyl groups, such as carbaldehydes and carboxylic acids, onto the quinoline nucleus is a crucial first step for many synthetic pathways. These functional groups serve as versatile handles for further molecular modifications.

Carbaldehyde Synthesis: The most common and efficient method for introducing a formyl (carbaldehyde) group at the C-4 position of an electron-rich quinoline ring is the Vilsmeier-Haack reaction . chemijournal.com This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemicalbook.com The reaction proceeds via electrophilic substitution on the activated quinoline ring.

For instance, 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (B116316) has been synthesized from 2',5'-dimethoxyacetanilide by treatment with POCl₃ and DMF. chemicalbook.com The process involves Vilsmeier cyclisation of the acetanilide (B955), where the electron-donating methoxy groups facilitate the reaction. The reaction is typically heated to temperatures between 75°C and 90°C to ensure completion. chemicalbook.com

Carboxylic Acid and Ester Synthesis: The formyl group of the resulting this compound-4-carbaldehyde can be readily converted into a carboxylic acid or its ester derivatives.

Oxidation: One route to the carboxylic acid is through the oxidation of the carbaldehyde.

Cannizzaro Reaction: The Cannizzaro reaction, performed on 2-chloro-3-formylquinolines using a strong base, can yield a mixture of the corresponding carboxylic acid and alcohol (in this case, 2-methoxyquinoline-3-carboxylic acid and 2-methoxyquinolin-3-yl-methanol), as the chloro group is often substituted by a methoxy group from the methanolic solvent under these conditions. ias.ac.in

Direct Conversion to Ester: A direct and efficient one-step conversion of 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde to its corresponding ethyl carboxylate has been achieved. nih.gov This synthesis involves reacting the carbaldehyde with sodium cyanide (NaCN) in the presence of manganese dioxide (MnO₂) in absolute ethanol. nih.gov

Table 1: Synthesis of Carbonyl Functionalities

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2',5'-Dimethoxyacetanilide | POCl₃, DMF, 75°C, 4.5 h | 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde | 11% | chemicalbook.com |

| 2-Chloro-3-formylquinolines | 1. NaOH, MeOH/H₂O; 2. H₃O⁺ | 2-Methoxyquinoline-3-carboxylic acid | - | ias.ac.in |

| 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde | NaCN, MnO₂, EtOH, 0°C to 25°C, 3 h | Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate | - | nih.gov |

The aldehyde functionality in 2-chloro-3-formylquinoline derivatives is a versatile anchor for building molecular complexity through various condensation reactions. smolecule.com These reactions typically involve the nucleophilic attack on the carbonyl carbon followed by dehydration. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene (B1212753) compound, catalyzed by a weak base like piperidine (B6355638). wikipedia.orgtandfonline.com For example, 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde has been reacted with malononitrile (B47326) in the presence of piperidine to yield 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanoacrylonitrile. tandfonline.com This type of reaction creates a new carbon-carbon double bond, extending the conjugated system of the molecule.

Wittig Reaction: The Wittig reaction provides a pathway to convert the carbonyl group into an alkene by reacting the aldehyde with a phosphorus ylide (e.g., acetylmethylenetriphenylphosphorane). masterorganicchemistry.comresearchgate.net This reaction is highly valuable for the specific formation of carbon-carbon double bonds. masterorganicchemistry.com

Condensation with Amines and Hydrazines: The formyl group readily condenses with primary amines and hydrazines to form Schiff bases (imines) and hydrazones, respectively. nih.gov These products are often stable, but can also serve as intermediates for further transformations. For example, 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) has been condensed with various substituted anilines to form Schiff bases. nih.gov Similarly, reaction with hydrazine (B178648) hydrate (B1144303) produces a hydrazone, which can be further reacted to create larger, hybrid molecules. nih.govresearchgate.net

Claisen-Schmidt Condensation: This base-catalyzed condensation occurs between an aldehyde and a ketone. ias.ac.in For instance, 2-methoxy-3-formylquinolines (derived from their 2-chloro counterparts) have been condensed with acetone (B3395972) in the presence of sulfuric acid to produce 4-(2-methoxy-quinolin-3-yl)-but-3-en-2-ones, which are key intermediates for the synthesis of furoquinolines. ias.ac.in

Table 2: Examples of Condensation Reactions

| Quinoline Derivative | Reactant | Reaction Type | Product | Reference |

| 2-Chloro-5,8-dimethoxyquinoline-3-carbaldehyde | Malononitrile | Knoevenagel Condensation | 3-(2-Chloro-5,8-dimethoxyquinolin-3-yl)-2-cyanoacrylonitrile | tandfonline.com |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | Schiff Base Formation | 1-(2-Chloro-8-methylquinolin-3-yl)-N-(substituted-phenyl)methanimine | nih.gov |

| 2-Methoxy-3-formylquinoline | Acetone | Claisen-Schmidt Condensation | 4-(2-Methoxy-quinolin-3-yl)-but-3-en-2-one | ias.ac.in |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Meldrum's Acid | Knoevenagel Condensation | Intermediate for pyranoquinoline synthesis | researchgate.net |

The functional groups introduced in the previous steps, particularly at the C-3 and C-4 positions, are instrumental in constructing fused heterocyclic systems. These reactions lead to the formation of polycyclic structures such as pyranoquinolines and furoquinolines, which are prevalent in many natural alkaloids and pharmacologically active compounds. ias.ac.in

Synthesis of Pyranoquinolines: Pyrano[2,3-b]quinoline derivatives can be synthesized efficiently through multi-component reactions. One such method involves a one-pot, three-component reaction of a 2-chloroquinoline-3-carbaldehyde, malononitrile, and a 1,3-dicarbonyl compound under microwave irradiation. researchgate.net This approach is valued for its efficiency and mild reaction conditions. researchgate.net An alternative, stepwise synthesis involves the initial condensation of the 2-chloro-3-formylquinolone with Meldrum's acid, followed by alkylation and hydrolysis to yield the target pyrano[2,3-b]quinolines. researchgate.net

Synthesis of Furoquinolines: The synthesis of the furo[2,3-b]quinoline (B11916999) skeleton, a core structure in many alkaloids, can be achieved from 2-chloro-3-formylquinoline precursors. ias.ac.in A common strategy involves converting the 2-chloro-3-formylquinoline into a 2-methoxy-3-formylquinoline. This intermediate undergoes a Claisen-Schmidt condensation with acetone to form a butenone derivative. Subsequent bromocyclization and dehydrobromination of the butenone yields the desired 2-acetylfuro[2,3-b]quinoline. ias.ac.in Other methods, such as the Rap–Stoermer reaction and oxidative cyclization, have also been employed to construct the furoquinoline ring system. rroij.com

Table 3: Synthesis of Fused Heterocycles

| Starting Material | Key Reactions | Fused Heterocycle | Reference |

| 2-Chloroquinoline-3-carbaldehydes, malononitrile, 1,3-dicarbonyl compounds | One-pot, three-component reaction (microwave) | Pyrano[2,3-b]quinolines | researchgate.net |

| 2-Chloro-3-formylquinolones, Meldrum's acid | Condensation, alkylation, hydrolysis | Pyrano[2,3-b]quinolines | researchgate.net |

| 2-Methoxy-3-formylquinolines (from 2-chloro precursors) | Condensation with acetone, bromocyclization, dehydrobromination | 2-Acetylfuro[2,3-b]quinolines | ias.ac.in |

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule. The this compound scaffold serves as an excellent platform for creating such hybrid compounds, aiming to achieve synergistic or multi-target biological activity. rsc.org

The versatile reactivity of the 2-chloro and 3-formyl groups allows for the covalent linking of various other heterocyclic systems known for their pharmacological properties.

Thiazolobenzimidazolone Hybrids: A notable example is the synthesis of quinoline-thiazolobenzimidazolone hybrids. Starting from 3-(2-chloro-5,8-dimethoxyquinolin-3-yl)oxirane-2,2-dicarbonitrile (which is derived from the corresponding carbaldehyde), reaction with 2-mercaptobenzimidazole (B194830) yielded a hybrid molecule that demonstrated significant anticancer activity through the induction of caspase-dependent apoptosis. tandfonline.com

Triazine Hybrids: Hybrid molecules incorporating a 1,2,4-triazine (B1199460) moiety have been synthesized via a simple condensation reaction between a 2-chloro-3-formylquinoline derivative and 3-hydrazinyl-1,2,4-triazine. mdpi.com These hybrids have been evaluated in silico for potential anti-Alzheimer and anticancer activities. mdpi.com

Indolinone Hybrids: Condensation of 2-chloroquinoline-3-carbaldehydes with substituted indolin-2-ones has yielded a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives. nih.gov These hybrid molecules, which combine the quinoline and isatin (B1672199) pharmacophores, have shown potent and selective cytotoxic efficacy against ovarian cancer cell lines. nih.gov

Azetidinone Hybrids: The Schiff bases formed from the condensation of 2-chloro-3-formylquinolines can be further reacted to create more complex fused systems. For example, reaction with chloroacetyl chloride leads to the formation of azetidin-2-one (B1220530) (β-lactam) rings fused to the quinoline core, resulting in compounds with potential antimicrobial activity. researchgate.netorientjchem.org

The synthesis of these hybrid molecules underscores the utility of this compound as a versatile building block in medicinal chemistry for the development of new therapeutic agents.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3,8 Dimethoxyquinoline and Its Analogs

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the conformational aspects of quinoline (B57606) derivatives. researchgate.netyok.gov.tr The analysis of experimental spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the unambiguous assignment of vibrational bands. researchgate.net

For quinoline analogs, characteristic vibrational modes can be assigned to specific functional groups. For instance, in a related compound, 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one, FT-IR spectroscopy revealed significant bands corresponding to N-H stretching (3296 cm⁻¹), aromatic C-H stretching (3001 cm⁻¹), C=O stretching (1713 cm⁻¹), C=C and C=N stretching (1612, 1564 cm⁻¹), C-O-C stretching (1269, 1044 cm⁻¹), and C-Cl stretching (770 cm⁻¹). nih.gov In another example, 2-chloro-8-methoxyquinoline-3-carbaldehyde, the aldehyde C-H stretch is observed at 2862 cm⁻¹, the C=O stretch at 1684 cm⁻¹, and the C-Cl stretch at 763 cm⁻¹. nih.gov These assignments are consistent with the expected vibrational frequencies for these functional groups.

DFT calculations have been shown to be valuable in correlating molecular structure with Raman spectra of quinolines. researchgate.net For instance, the protonation at the N1 position of the quinoline ring can cause significant changes in the Raman bands in the 1500 cm⁻¹ to 1650 cm⁻¹ region. researchgate.net The introduction of substituents, such as chloro and methoxy (B1213986) groups, can disturb certain molecular vibrations, leading to observable shifts in the spectra. researchgate.netiosrjournals.org

Table 1: Characteristic FT-IR Bands for Analogs of 2-Chloro-3,8-dimethoxyquinoline

| Functional Group | Wavenumber (cm⁻¹) | Compound |

|---|---|---|

| N-H Stretch | 3296 | 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov |

| Aromatic C-H Stretch | 3001 | 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov |

| Aldehyde C-H Stretch | 2862 | 2-chloro-8-methoxyquinoline-3-carbaldehyde nih.gov |

| C=O Stretch | 1713 | 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov |

| C=O Stretch | 1684 | 2-chloro-8-methoxyquinoline-3-carbaldehyde nih.gov |

| C=C, C=N Stretch | 1612, 1564 | 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov |

| C-O-C Stretch | 1269, 1044 | 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov |

| C-Cl Stretch | 770 | 3-((2-chloro-8-methoxyquinolin-3-yl)methylene)indolin-2-one nih.gov |

| C-Cl Stretch | 763 | 2-chloro-8-methoxyquinoline-3-carbaldehyde nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of organic molecules, including this compound and its analogs. ¹H and ¹³C NMR provide information about the chemical environment of individual protons and carbon atoms, while 2D NMR techniques like COSY help establish connectivity between atoms. acs.orgacs.org

In the ¹H NMR spectrum of a related compound, 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol, the aromatic protons on the quinoline ring appear at distinct chemical shifts: H-4 at 8.90 ppm (singlet), H-7 at 7.04 ppm (doublet, J = 8.6 Hz), and H-6 at 6.83 ppm (doublet, J = 8.6 Hz). mdpi.com The two methoxy groups give rise to singlets at 4.03 ppm and 3.98 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. For the same analog, the carbon atoms of the quinoline ring are observed at various chemical shifts, with the methoxy-substituted carbons C8 and C5 appearing at 148.81 ppm and 148.40 ppm, respectively. mdpi.comresearchgate.net The carbon bearing the chloro group, C2, is found at 142.52 ppm. mdpi.comresearchgate.net The carbons of the methoxy groups appear at 56.24 ppm and 55.98 ppm. mdpi.comresearchgate.net

For complex structures, 2D NMR spectroscopy is crucial for unambiguous assignments. clockss.org COSY spectra reveal correlations between coupled protons, aiding in the assignment of protons within the quinoline ring system. acs.org

Table 2: ¹H and ¹³C NMR Data for an Analog of this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Compound |

|---|---|---|---|

| H-4 | 8.90 (s) | 135.65 (CH) | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| H-6 | 6.83 (d, J=8.6 Hz) | 127.06 (CH) | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| H-7 | 7.04 (d, J=8.6 Hz) | 130.0 (CH) | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| 5-OCH₃ | - | 55.98 | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| 8-OCH₃ | 4.03 (s) & 3.98 (s) | 56.24 | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| C-2 | - | 142.52 | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| C-3 | - | 135.87 | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| C-4a | - | 127.57 | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| C-5 | - | 148.40 | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| C-8 | - | 148.81 | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

| C-8a | - | 146.86 | 5-(tert-Butyldimethylsilyloxy)-1-(2-chloro-5,8-dimethoxyquinolin-3-yl)-3-methylenepentan-1-ol mdpi.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to accurately determine the elemental composition of a molecule by providing a precise mass-to-charge ratio (m/z). mdpi.com This allows for the unambiguous confirmation of the molecular formula. researchgate.net

For instance, the HRMS data for ethyl 8-chloro-6,7-dimethoxyquinoline-3-carboxylate, an analog, showed a calculated m/z for [M+H]⁺ of 296.0684, with the found value being 296.0679, confirming the molecular formula C₁₄H₁₅ClNO₄. rsc.org Similarly, for N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine, the calculated [M+H]⁺ was 465.0885 and the found value was 465.0890, corresponding to the formula C₂₄H₁₉Cl₂N₄O₂. nih.gov These examples highlight the precision of HRMS in structural verification of quinoline derivatives.

Table 3: HRMS Data for Analogs of this compound

| Compound | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| Ethyl 8-chloro-6,7-dimethoxyquinoline-3-carboxylate | C₁₄H₁₅ClNO₄ | 296.0684 | 296.0679 | rsc.org |

| N-(2-(2,6-dichlorophenyl)-1H-benzo[d]imidazol-6-yl)-6,7-dimethoxyquinolin-4-amine | C₂₄H₁₉Cl₂N₄O₂ | 465.0885 | 465.0890 | nih.gov |

| 7-methoxy-N-(p-tolyl)-6-((4-(trifluoromethyl)benzyl)oxy)quinolin-4-amine | C₂₅H₂₅N₂O₂ | 385.1911 | 385.1919 | nih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule and is sensitive to the extent of conjugation. researchgate.net The absorption profiles of quinoline derivatives are influenced by the position and nature of substituents. aanda.org

Studies on methyl-substituted quinolines have shown that the absorption profiles depend on the position of the methyl group. aanda.org Moving the methyl group from the heterocyclic to the homocyclic ring can result in a redshift and broadening of the absorption profile. aanda.org Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict electronic transitions and their oscillator strengths, which often show the same trends as experimental data. aanda.org For 2-chloro-3-methylquinoline, the UV-Vis spectra were recorded in the 200-400 nm range in both water and ethanol, indicating the influence of the solvent on the electronic transitions. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. researchgate.net

The crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, a closely related analog, has been determined. researchgate.net In this compound, the quinoline ring system is nearly planar, and the molecules are linked in the crystal by C-H···O and C-H···N interactions, forming layers. researchgate.net These layers are further connected into a three-dimensional network by π-π stacking interactions, with centroid-centroid distances of 3.557 Å and 3.703 Å. researchgate.net

Table 4: Crystal Data for an Analog of this compound

| Parameter | Value | Compound |

|---|---|---|

| Molecular Formula | C₁₂H₁₂ClNO | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| Crystal System | Monoclinic | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| Space Group | P2₁/c | (2-((4-((2-(Carboxy(methyl)amino)ethoxy)carbonyl) quinoline-2-yl)oxy) ethyl) (methyl)-carbamic Acid chemmethod.com |

| a (Å) | 17.4492 (12) | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| b (Å) | 4.6271 (2) | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| c (Å) | 14.3773 (7) | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| β (°) | 113.297 (7) | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| V (ų) | 1066.17 (10) | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

| Z | 4 | 2-Chloro-3-hydroxymethyl-7,8-dimethylquinoline nih.gov |

Computational Chemistry Approaches to 2 Chloro 3,8 Dimethoxyquinoline

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are standard for achieving reliable results. dntb.gov.uanih.gov

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy conformation. This optimization provides crucial data on bond lengths, bond angles, and dihedral angles. For quinoline systems, the geometry is influenced by its substituents. In 2-Chloro-3,8-dimethoxyquinoline, the chloro and methoxy (B1213986) groups will affect the planarity and electronic distribution of the quinoline core.

Studies on analogous compounds like 2-chloroquinoline-3-carboxaldehyde show that the bond length for a C-Cl bond on the quinoline ring is calculated to be approximately 1.751 Å. nih.gov The C-N bond lengths within the quinoline ring are typically around 1.33 Å, and C-C bonds range from 1.37 Å to 1.48 Å. nih.govmdpi.com The geometry of the methoxy groups, particularly their orientation relative to the quinoline ring, would be a key outcome of such a study.

Table 1: Predicted Geometrical Parameters for this compound (Exemplary) Note: These values are illustrative, based on DFT studies of similar quinoline structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C2-Cl | ~ 1.75 |

| C3-O(methoxy) | ~ 1.36 | |

| C8-O(methoxy) | ~ 1.37 | |

| C2-N1 | ~ 1.33 | |

| **Bond Angles (°) ** | Cl-C2-N1 | ~ 115 |

| Cl-C2-C3 | ~ 120 | |

| C2-C3-O(methoxy) | ~ 125 | |

| Dihedral Angles (°) | C4-C3-O-CH₃ | ~ 0 or 180 |

| C7-C8-O-CH₃ | ~ 0 or 180 |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. pearson.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. rsc.org

In computational studies of related compounds like 2-chloroquinoline-3-carboxaldehyde, the HOMO is typically distributed over the quinoline ring system, while the LUMO may be localized on specific regions depending on the electron-withdrawing or -donating nature of the substituents. nih.gov The presence of electron-donating methoxy groups and an electron-withdrawing chloro group in this compound would influence the energies and distributions of these orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures resistance to charge transfer.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule will undergo a chemical reaction.

Table 2: Predicted FMO Properties and Reactivity Indices for this compound (Exemplary) Note: Values are illustrative and based on calculations for analogous quinoline compounds.

| Parameter | Formula | Predicted Value (eV) |

| E(HOMO) | - | -6.5 |

| E(LUMO) | - | -1.8 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.7 |

| Electronegativity (χ) | -(E(LUMO) + E(HOMO))/2 | 4.15 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.35 |

| Global Softness (S) | 1/(2η) | 0.21 |

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on a molecule's surface. libretexts.org They are invaluable for predicting how molecules will interact and where electrophilic and nucleophilic attacks are likely to occur. walisongo.ac.id The color scheme typically ranges from red (most negative potential, electron-rich regions) to blue (most positive potential, electron-poor regions), with green indicating neutral potential. youtube.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Around the nitrogen atom and the oxygen atoms of the methoxy groups due to their high electronegativity and lone pairs of electrons.

Positive Potential (Blue): On the hydrogen atoms, particularly those of the methyl groups.

Natural Bond Orbital (NBO) analysis provides a more quantitative measure of charge distribution by calculating the charge localized on each atom. This analysis helps in understanding hyperconjugative interactions and charge delocalization within the molecule. dntb.gov.ua

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. dergipark.org.tr Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in calculations. Therefore, they are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. acs.orgnih.gov

A theoretical vibrational analysis for this compound would predict characteristic stretching and bending modes. Potential Energy Distribution (PED) analysis is used to assign the calculated frequencies to specific vibrational modes of the molecule. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for this compound (Exemplary) Note: These are expected ranges for characteristic vibrations based on related structures.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (methyl) | 2900 - 3000 |

| C=N stretch (ring) | 1550 - 1600 |

| C=C stretch (ring) | 1450 - 1580 |

| C-O stretch (methoxy) | 1020 - 1250 |

| C-Cl stretch | 700 - 800 |

Non-linear optical (NLO) materials are crucial for modern technologies like optical switching and data storage. wikipedia.org DFT calculations are an effective way to predict the NLO properties of new molecules by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). journaleras.com A large β value is indicative of significant NLO activity. functmaterials.org.ua

The NLO properties of organic molecules arise from the delocalization of π-electrons, leading to charge transfer within the molecule. nih.gov The combination of electron-donating (methoxy) and electron-withdrawing (chloro) groups on the quinoline π-system suggests that this compound could exhibit NLO properties. Calculations on similar heterocyclic systems have shown that they can be promising NLO candidates. journaleras.comnih.gov The predicted hyperpolarizability is often compared to that of a standard NLO material like urea (B33335) for reference.

Table 4: Predicted Non-Linear Optical Properties for this compound (Exemplary) Note: Values are illustrative and based on DFT calculations of analogous compounds.

| Property | Symbol | Predicted Value (esu) |

| Dipole Moment | μ | ~ 3.5 x 10⁻¹⁸ |

| Mean Polarizability | ⟨α⟩ | ~ 15 x 10⁻²⁴ |

| First Hyperpolarizability | β_total | > 100 x 10⁻³⁰ |

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. researchgate.net MD simulations can model the conformational flexibility of this compound, particularly the rotation of the methoxy groups, in a simulated environment (e.g., in a solvent like water).

By simulating the molecule's trajectory, MD can provide insights into:

The accessible conformations and their relative stabilities.

The stability of potential interactions with biological targets, such as proteins or DNA. nih.govmdpi.com

The formation of intramolecular hydrogen bonds, if applicable.

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding direct clinical outcomes)

While specific Quantitative Structure-Activity Relationship (QSAR) models for this compound are not prominently featured in available literature, extensive QSAR studies have been conducted on the broader classes of quinoline and 2-chloroquinoline (B121035) derivatives. These studies are fundamental to understanding how structural modifications influence biological activity and are directly applicable to predicting the potential activities of the target compound.

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating molecular descriptors (numerical representations of chemical properties) with activity data. Common methodologies include Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram QSAR (HQSAR).

For instance, 3D-QSAR studies on 2-chloroquinoline derivatives have been performed to understand their antitubercular activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net These models use steric and electrostatic field descriptors (CoMFA) as well as hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) to map the structural features crucial for activity. nih.gov The resulting contour maps from these analyses can guide the synthesis of more potent analogues. nih.gov

Similarly, QSAR models have been developed for quinoline derivatives as potential antimalarial agents. nih.govnih.gov These models have shown good statistical significance, with high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their predictive power. nih.gov For example, a study on 7-chloro-4-aminoquinoline derivatives evaluated the influence of steric (Molar Refractivity), hydrophobic (log P), and electronic (Dipole Moment) factors on antimalarial activity using multiple linear regression (MLR). asianpubs.org Another study on a large dataset of 2,4-disubstituted quinoline derivatives used CoMFA and CoMSIA models to successfully predict antimalarial activity. nih.gov These models help identify the essential structural requirements for activity, such as the role of specific substituents and linkers on the quinoline core. nih.govnih.gov

Table 1: Examples of QSAR Studies on Quinoline Derivatives

| Derivative Class | Predicted Activity | QSAR Model(s) | Key Statistical Parameters | Findings/Relevant Descriptors | Reference(s) |

| 2-Chloroquinoline derivatives | Antitubercular | CoMFA, CoMSIA | Not specified in abstract | Contour maps identified key steric and electrostatic features for activity. | nih.gov |

| Quinoline-based derivatives | Antimalarial | CoMFA, CoMSIA, HQSAR | q² = 0.69-0.80; r² = 0.79-0.80 | Structural features correlated with steric, electrostatic, hydrophobic, and hydrogen bond interactions. | nih.gov |

| 7-Chloro-4-aminoquinoline derivatives | Antimalarial | Multiple Linear Regression (MLR) | Statistically significant models | Activity influenced by steric (MR), hydrophobic (log P), and electronic (DM) factors. | asianpubs.org |

| 2,4-Disubstituted quinoline derivatives | Antimalarial | CoMFA, CoMSIA | q² = 0.677 (CoMFA), 0.741 (CoMSIA) | Models guided the design of new derivatives with amide and secondary amine linkers. | nih.gov |

| Quinoline, Isoquinoline, Quinazoline (B50416) derivatives | Anti-Plasmodium falciparum | MLR, MNLR, ANN | r² = 0.659 (MLR), 0.714 (MNLR), 0.763 (ANN) | Quantum, physicochemical, and thermodynamic descriptors were used to build predictive models. |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen for potential drug candidates by predicting their binding affinity and mode. Although no specific docking studies for this compound were found, research on closely related quinoline derivatives against various biological targets provides significant insights into its potential mechanisms of action.

Antimalarial Targets: A primary target for quinoline-based antimalarial drugs is Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a crucial enzyme in the parasite's glycolytic pathway. scirp.orgukm.edu.my Docking studies have shown that quinoline derivatives, including chloroquine, can bind in or near the NADH cofactor-binding site of PfLDH, suggesting they may act as competitive inhibitors. scirp.orgukm.edu.myscispace.com The interactions often involve hydrogen bonding and hydrophobic contacts with key amino acid residues like PHE52, ALA98, and ILE119. ukm.edu.my

Antibacterial Targets: DNA gyrase is a well-established target for quinolone antibiotics. mdpi.com This enzyme is essential for bacterial DNA replication. Docking studies have been performed on various quinoline derivatives against DNA gyrase from different bacterial species, including E. coli, Salmonella typhi, and Mycobacterium tuberculosis. mdpi.comresearchgate.netbohrium.com These studies help elucidate the binding patterns within the enzyme's active site and rationalize the observed antibacterial activity. benthamdirect.comnih.gov For example, docking of quinoline derivatives into the DNA gyrase B subunit has been used to understand structure-activity relationships and guide the design of more potent inhibitors. mdpi.com

Anticancer and Neurodegenerative Disease Targets: Research has explored the docking of quinoline derivatives into various targets relevant to cancer and neurodegenerative diseases. A study involving a derivative of the isomeric (E)-2-chloro-3-((2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazono)methyl)-5,8-dimethoxyquinoline highlighted its potential. This specific compound was synthesized via a condensation reaction between 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (B116316) and 3-hydrazinyl-5,6-diphenyl-1,2,4-triazine. mdpi.comsciforum.net Molecular docking simulations predicted its interaction with two important targets:

Acetylcholinesterase (AChE): A key enzyme in the pathophysiology of Alzheimer's disease. The 5,8-dimethoxyquinoline (B1605891) derivative showed a high binding affinity with a docking score of -9.5 kcal/mol. The binding was stabilized by hydrogen bonds with residues GLY A:121, GLU A:202, and TYR A:337, as well as Pi-Pi stacking interactions with TRP A:286 and PHE A:338. mdpi.com

Tubulin: A critical protein in cell division, making it a major target for anticancer drugs. The same derivative exhibited a strong affinity for tubulin with a docking score of -9.8 kcal/mol. sciforum.net

Other anticancer targets for quinoline derivatives include phosphatidylinositol 3-kinases (PI3K) and c-Met kinase. nih.govrjraap.comnih.gov Docking studies of pyrazoline derivatives synthesized from 2-chloroquinoline-3-carbaldehyde (B1585622) showed good binding scores against PI3K, suggesting their potential as inhibitors. rjraap.com

Table 2: Examples of Molecular Docking Studies with Quinoline Derivatives

| Derivative/Class | Biological Target | PDB ID | Docking Score / Binding Affinity | Key Interacting Residues | Reference(s) |

| 4-Aminoquinoline hybrids | P. falciparum Lactate Dehydrogenase (PfLDH) | 1CET | Higher binding affinity than chloroquine | PHE52, VAL26, ILE54, ILE119, ALA98 | ukm.edu.my |

| Quinoline derivatives | P. falciparum Lactate Dehydrogenase (PfLDH) | 1LDG | Not specified | Binds at active site, interacts with key residue ASP53 | scispace.com |

| (E)-2-chloro-3-((...))-5,8-dimethoxyquinoline | Acetylcholinesterase (AChE) | 4M0E | -9.5 kcal/mol | Hydrogen bonds (GLY A:121, GLU A:202, TYR A:337), Pi-Pi stacking (TRP A:286, PHE A:338) | mdpi.com |

| (E)-2-chloro-3-((...))-5,8-dimethoxyquinoline | Tubulin | 1SA0 | -9.8 kcal/mol | Van der Waals and Pi-Alkyl interactions | sciforum.net |

| Pyrazoline derivatives from 2-chloroquinoline-3-carbaldehyde | PI3K Inhibitors | Not specified | -7.85 and -7.17 Kcal/mol for best compounds | Not specified | rjraap.com |

| Hydrazono-quinoline derivatives | E. coli DNA Gyrase B | 5L3J | IC₅₀ = 4.56 - 21.67 µM | Not specified | nih.gov |

| Quinoline derivatives | HIV Reverse Transcriptase | 4I2P | -10.67 (best compound) | Good interactions with active domain | nih.gov |

| Chloroquinoline-benzenesulfonamide hybrids | PI3K enzyme | Not specified | Not specified | Explored binding mode in active site | nih.gov |

Investigation of Biological Activities of 2 Chloro 3,8 Dimethoxyquinoline and Its Analogs in Vitro and Mechanistic Focus

Anticancer Activity Research (In Vitro Studies)

Quinoline (B57606) derivatives have demonstrated notable potential as anticancer agents through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression. researchgate.netnih.gov

The antiproliferative activity of 2-chloroquinoline (B121035) derivatives has been evaluated against a panel of human cancer cell lines. For instance, a series of 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives were synthesized and tested for their cytotoxic effects. One such derivative, an 8-methoxy substituted compound (LM07), exhibited cytotoxicity against the A2780 ovarian cancer cell line with an IC50 value of 32 μM. nih.gov Other analogs with different substitution patterns also showed activity; for example, a 6-methoxy substituted derivative (LM05) displayed activity against PC3 prostate cancer cells at high concentrations (IC50 ~90 μM). nih.gov

In another study, novel quinoline-thiazolobenzimidazolone hybrids were synthesized from a derivative of 2-chloro-5,8-dimethoxyquinoline. tandfonline.com Two of these hybrids, compounds 17 and 18, showed notable toxicity of nearly 50% against two cancer cell lines at a concentration of 100 μM. tandfonline.com Furthermore, various substituted quinoline analogs have been tested against cell lines such as the human lung carcinoma (A549), human breast cancer (MCF-7), and human liver cancer (HepG2) cell lines, with some compounds showing significant anti-proliferative potential. neuroquantology.comrsc.org For example, 5-Bromo-6,8-dimethoxy-quinoline demonstrated excellent cytotoxicity against HT29, A549, Hep3B, HeLa, and MCF-7 cell lines. neuroquantology.com

Table 1: Antiproliferative Activity of 2-Chloro-3,8-dimethoxyquinoline Analogs

| Compound/Analog | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 8-methoxy substituted 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one (LM07) | A2780 (Ovarian) | 32 μM | nih.gov |

| 6-methoxy substituted 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one (LM05) | PC3 (Prostate) | ~90 μM | nih.gov |

| Quinoline-thiazolobenzimidazolone hybrid 17 | Cancer cell lines | ~50% toxicity at 100 μM | tandfonline.com |

| Quinoline-thiazolobenzimidazolone hybrid 18 | Cancer cell lines | ~50% toxicity at 100 μM | tandfonline.com |

| 5-Bromo-6,8-dimethoxy-quinoline | HT29, A549, Hep3B, HeLa, MCF-7 | Excellent cytotoxicity | neuroquantology.com |

The anticancer effects of quinoline derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and to interfere with the normal progression of the cell cycle. mdpi.com For example, certain quinoline-based compounds have been shown to induce apoptosis by activating caspases, which are key enzymes in the apoptotic cascade. tandfonline.com Specifically, the activation of caspase-3 and caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while the activation of caspase-9 at higher concentrations indicates a concentration-dependent mechanism that may also involve the intrinsic pathway. tandfonline.com

Cell cycle arrest is another important mechanism. Some quinoline derivatives have been found to cause cell cycle arrest at the G2/M phase. orientjchem.org However, other studies have reported cell cycle arrest at the G1 phase. For instance, a quinoline hydrazide derivative was found to induce G1 cell cycle arrest and upregulate the p27kip1 protein, which is a regulator of the transition from the G0 to the S phase of the cell cycle. mdpi.com The ability of quinoline derivatives to induce cell cycle arrest highlights their potential to inhibit cancer cell proliferation. researchgate.net

The molecular targets of quinoline derivatives in cancer cells are diverse. Kinases, which are crucial for cell signaling and growth, are a major class of targets. Quinoline-based compounds have been developed as inhibitors of various kinases, including epidermal growth factor receptor (EGFR), protein kinase CK2, and insulin-like growth factor 1 receptor (IGF-1R). orientjchem.orgtandfonline.com For example, a series of 3-quinoline carboxylic acids were designed and evaluated as inhibitors of protein kinase CK2. tandfonline.com Another study focused on the development of 4-anilinoquinolines as inhibitors of cyclin G associated kinase (GAK). nih.gov

Tubulin polymerization is another critical process in cell division that is targeted by some quinoline derivatives. researchgate.net By inhibiting tubulin polymerization, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. neuroquantology.com For instance, a 2-aryl-trimethoxyquinoline analog was identified as a potent inhibitor of tubulin polymerization. neuroquantology.com Furthermore, some quinoline derivatives are believed to exert their anticancer effects by intercalating with DNA, thereby interfering with DNA replication and transcription. nih.gov

Antimicrobial Activity Research (In Vitro Studies)

Quinoline derivatives have also been investigated for their potential to combat microbial infections. mdpi.com Their antimicrobial properties are influenced by the nature and position of substituents on the quinoline ring.

Methoxy-substituted quinolines have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. Derivatives of 2-chloroquinoline have been specifically tested against various bacterial strains. For example, some 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have shown antibacterial activity. researchgate.net In particular, certain pyridone and coumarin (B35378) derivatives synthesized from an N-((2-Chloroquinolin-3-yl)methylene)-2-cyanoacetohydrazide precursor exhibited potent antibacterial activity against Staphylococcus aureus. researchgate.net

Furthermore, a study on facilely accessible quinoline derivatives revealed potent antibacterial activity against a range of multidrug-resistant Gram-positive bacterial strains. nih.govusf.edu While the parent compound this compound was not explicitly detailed in this specific study, related analogs with different substitutions showed significant efficacy. For instance, a compound with a 3-chloro-4-fluoro aniline (B41778) substitution at the 4-position and a p-isopropyl benzyl (B1604629) ether at the 6-position demonstrated a minimum inhibitory concentration (MIC) of 1.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other analogs also displayed potent activity against MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.govusf.edu

Table 2: Antibacterial Activity of Quinoline Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Pyridone derivative 9b | S. aureus | Potent activity | researchgate.net |

| Coumarin derivative 11c | S. aureus | Potent activity | researchgate.net |

| Quinoline analog 6 | MRSA | 1.5 μg/mL | nih.gov |

| Quinoline analog 7 | MRSA | 1.5 μg/mL | nih.gov |

| Quinoline analog 7 | MRSE | 3.0 μg/mL | nih.gov |

| Quinoline analog 7 | VRE | 1.5 μg/mL | nih.gov |

The antifungal potential of quinoline derivatives has also been explored. semanticscholar.org The presence of methoxy (B1213986) groups can enhance the lipophilicity of these compounds, which may improve their ability to permeate fungal cell membranes. Substituted 4-thiazolidinones derived from 2-chloro-3-formyl-5,8-dimethoxyquinoline have been synthesized and tested for their antifungal activities. researchgate.net Additionally, other studies have reported the screening of various quinoline derivatives against fungal species like Aspergillus niger, with some compounds showing significant inhibitory effects. fordham.edu

Antitubercular Potential

Quinoline-based compounds have demonstrated notable potential as antitubercular agents. nih.gov For instance, a series of quinoline-based pyrimidine (B1678525) derivatives were synthesized and evaluated for their antitubercular activity. Among them, a compound featuring a 4-OCH3 substitution showed the most promising activity with a minimum inhibitory concentration (MIC) of 0.20 μg/mL. researchgate.net Further research into arylcarboxamide derivatives identified compounds with significant activity against drug-susceptible, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis. nih.gov Notably, the two most active compounds in this series displayed high selectivity towards mycobacterial cells over mammalian Vero cells, indicating a favorable preliminary safety profile. nih.gov

Antimalarial Efficacy Against Parasite Strains (e.g., P. falciparum)

The quinoline core is central to the development of many antimalarial drugs. nih.govnih.govnih.gov Research has shown that 2,3,8-trisubstituted quinoline derivatives can exhibit potent inhibition of Plasmodium falciparum. One such compound demonstrated an IC50 of 22 nM against the NF54 strain with low cytotoxicity. nih.gov However, this high potency was not always maintained against drug-resistant strains. nih.gov

The development of hybrid molecules, combining the quinoline scaffold with other pharmacophores, is a key strategy to combat drug resistance. nih.gove-century.us For example, artemisinin-triazine hybrids and hybrid-dimers have shown activity against chloroquine-sensitive (CQS), gametocytocidal (NF54), and chloroquine-resistant (CQR) strains of P. falciparum. nih.gov One p-anisidino-substituted triazine hybrid-dimer was particularly effective against the NF54 strain and showed potency comparable to artesunate (B1665782) against the Dd2 strain. nih.gov

The tables below summarize the in vitro antimalarial activity of selected quinoline analogs against various P. falciparum strains.

Table 1: In Vitro Antimalarial Activity of Quinoline Analogs Against P. falciparum Strains

| Compound | Strain | IC50 (nM) | Reference |

| 2,3,8-Trisubstituted Quinoline | NF54 | 22 | nih.gov |

Table 2: In Vitro Antimalarial Activity of an Artemisinin-Triazine Hybrid-Dimer

| Compound | Strain | Activity | Reference |

| p-Anisidino-substituted triazine hybrid-dimer | NF54 | Good antigametocytocidal activity | nih.gov |

| p-Anisidino-substituted triazine hybrid-dimer | Dd2 | Potency comparable to artesunate | nih.gov |

Antileishmanial Activity

Quinoline derivatives have also been investigated for their potential against various Leishmania species. nih.gov A chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), was found to be highly effective against L. infantum and L. amazonensis. nih.gov It demonstrated high selectivity indices for both promastigote and amastigote forms of the parasites. nih.gov Mechanistic studies indicated that this compound induced changes in the parasites' mitochondrial membrane potential and increased the production of reactive oxygen species. researchgate.net

Another study on synthetic derivatives of vanillin, which can be considered structural analogs in some respects, also showed effectiveness against Leishmania infantum, L. amazonensis, and L. braziliensis. nih.gov These compounds were found to alter the parasite's mitochondrial membrane potential, leading to the production of reactive oxygen species and subsequent cell death. nih.gov

The table below presents the selectivity index of a chloroquinoline derivative against Leishmania species.

Table 3: Selectivity Index of 7-chloro-N,N-dimethylquinolin-4-amine (GF1059) Against Leishmania Species

| Parasite | Form | Selectivity Index | Reference |

| L. infantum | Promastigote | 154.6 | nih.gov |

| L. amazonensis | Promastigote | 86.4 | nih.gov |

| L. infantum | Amastigote | 137.6 | nih.gov |

| L. amazonensis | Amastigote | 74.3 | nih.gov |

Antiviral Investigations

The antiviral properties of quinoline derivatives have been a subject of interest. mdpi.com While specific studies on the antiviral activity of this compound are limited, the broader class of quinolones has been tested against various viruses. researchgate.net For instance, some fluoroquinolones have shown effectiveness against vaccinia virus and papovaviruses. researchgate.net Modifications to the quinolone structure, such as the introduction of an aryl group at the piperazine (B1678402) moiety, have shifted their activity profile from antibacterial to antiviral, with specific action against HIV. researchgate.net The mechanism of action for some of these antiviral quinolones is thought to involve the inhibition of viral replication at the transcriptional level. researchgate.net

Other Relevant Biological Activities (In Vitro Mechanistic Studies)

Quinoline and quinazoline (B50416) derivatives have been reported to possess anti-inflammatory properties. nih.govderpharmachemica.com The therapeutic effects of many anti-inflammatory drugs are achieved through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for prostaglandin (B15479496) synthesis. derpharmachemica.com Some quinazoline derivatives have been investigated as potential COX inhibitors. derpharmachemica.com For instance, a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory activity, with some compounds exhibiting good potency. derpharmachemica.com

The antioxidant potential of quinoline derivatives has been recognized. nih.govorientjchem.org The fused heterocyclic structure of quinoline can participate in scavenging free radicals. orientjchem.org The introduction of electron-donating groups, such as methoxy groups, can influence the antioxidant capacity of the molecule. While direct in vitro antioxidant studies on this compound are not extensively documented in the provided context, the general antioxidant properties of the quinoline class suggest this as a potential area of biological activity. researchgate.net

Receptor Binding Studies (excluding human trials)

Receptor binding studies are fundamental in pharmacological research to determine the affinity of a compound for a specific receptor. These in vitro assays, typically using radioligand binding techniques, quantify the interaction between a ligand (the test compound) and a receptor, providing crucial insights into the compound's potential biological targets and mechanism of action. For quinoline derivatives, including analogs of this compound, these studies have unveiled a broad spectrum of interactions with various receptor systems, highlighting their potential as modulators of key physiological pathways.

Detailed research findings from various studies have demonstrated the diverse receptor binding profiles of quinoline analogs. These compounds have been evaluated against receptors implicated in neurotransmission, immune response, and cancer progression.

Serotonin (B10506) (5-HT) Receptors: A range of quinoline derivatives have been synthesized and assessed for their affinity towards serotonin receptors, particularly the 5-HT3 and 5-HT4 subtypes. In one study, a series of quinolinecarboxylic acid amides were evaluated, with one derivative showing a high affinity for the 5-HT3 receptor with a Ki value of 9.9 nM and displaying selectivity over 5-HT4 and D2 receptors. researchgate.net Similarly, 4-hydroxyquinoline-3-carboxylic acid derivatives have also demonstrated high affinity for the 5-HT3 receptor, with Ki values as low as 1.5 nM and 6.1 nM. researchgate.net Other research has focused on developing quinoline derivatives as potential PET ligands for 5-HT6 receptors. acs.orgptchm.pl

Cannabinoid (CB) Receptors: The cannabinoid receptors, particularly the CB2 receptor which is over-expressed in some tumor cells, have been a target for quinoline-based compounds. nih.gov Studies on carbon-11-labeled 2-oxoquinoline and 2-chloroquinoline derivatives revealed that several compounds exhibit potent in vitro binding affinities for the CB2 receptor with nanomolar Ki values. nih.gov These derivatives showed high selectivity for the CB2 receptor, with at least 100- to 2000-fold greater affinity compared to the CB1 receptor. nih.gov Mechanistic Quantitative Structure-Activity Relationship (QSAR) analyses have further indicated that substitutions at the C-8 position of the quinoline ring are a significant determinant of inhibitory activity at the cannabinoid receptor. tandfonline.com

Tyrosine Kinase Receptors (e.g., c-Met): The c-Met receptor, a tyrosine kinase, is a well-established target in cancer therapy. Several quinoline-based molecules have been designed as c-Met inhibitors. Docking studies suggest that the quinoline ring plays a crucial role in binding, often through π-π stacking interactions with tyrosine residues (e.g., Tyr1159) and hydrogen bonding between the quinoline nitrogen and methionine residues (e.g., Met1160) in the receptor's active site. nih.gov For instance, a 3,6-disubstituted quinoline analog demonstrated selective inhibition of c-Met kinase with an IC50 value of 9.3 nM. nih.gov Another series of 6,7-dimethoxy-4-anilinoquinolines were also synthesized and evaluated as potent c-Met inhibitors. nih.gov

Aryl Hydrocarbon Receptor (AHR): The Aryl hydrocarbon Receptor is a ligand-activated transcription factor that regulates immune responses in the gut. Research has identified 2,8-dihydroxyquinoline, an analog of the core structure, as a species-specific agonist for the human AHR. nih.gov Ligand binding competition studies confirmed that 2,8-dihydroxyquinoline is a direct human AHR ligand, capable of inducing the expression of target genes like CYP1A1 at nanomolar concentrations. nih.gov Other dihydroxylated quinoline analogs that were tested did not show the same activity, indicating a specific structure-activity relationship. nih.gov

Other Receptors: Quinoline derivatives have been investigated for their activity at other receptors as well. A series of novel quinoline compounds were developed as histamine (B1213489) H3 receptor inverse agonists, demonstrating nanomolar and subnanomolar potency in radioligand competition binding assays. acs.org Additionally, some quinoline derivatives have been found to bind to α1-adrenoceptors. acs.org In one study, a quinoline derivative was identified as a potent radioprotective agent that acts on the Toll-Like Receptor 2 (TLR2) and p53 pathways. nih.gov

The following tables summarize the receptor binding affinities of various quinoline analogs from different studies.

Table 1: Receptor Binding Affinity of Quinoline Derivatives

| Compound Class | Receptor Target | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| Quinolinecarboxylic acid amide derivative | 5-HT3 | 9.9 nM | researchgate.net |

| 4-Hydroxyquinoline-3-carboxylic acid derivative | 5-HT3 | 1.5 nM | researchgate.net |

| 2-Oxoquinoline / 2-Chloroquinoline derivatives | Cannabinoid CB2 | Nanomolar range | nih.gov |

| Condensed quinoline derivative (Compound 5b) | 5-HT3 | ~1.2 nM (Order of magnitude higher than quipazine) | acs.org |

Table 2: Inhibitory Concentration (IC50) of Quinoline Derivatives against Various Targets

| Compound Class | Target | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| 3,6-Disubstituted quinoline | c-Met Kinase | 9.3 nM | nih.gov |

| 1,2,4-Triazine-quinoline hybrid (Compound 8e) | COX-2 | 0.047 µM | researchgate.net |

| 3-Cyanoquinoline derivative | Insulin-like growth factor-1 receptor (IGF-1R) | 0.04 nM | orientjchem.org |

| Quinoline derivative (Compound 40) | PI3Kδ | 1.9 nM | nih.gov |

Structure Activity Relationship Sar Studies of 2 Chloro 3,8 Dimethoxyquinoline Analogs

Influence of Substituent Nature and Position on Biological Activity

The biological activity of quinoline (B57606) derivatives can be significantly altered by the type and placement of various substituents on the quinoline ring. orientjchem.org Researchers have systematically introduced different functional groups at various positions to map out the structural requirements for optimal activity. orientjchem.org

Effects of Halogen Substitution

Halogen atoms, such as chlorine, bromine, and fluorine, play a pivotal role in modulating the biological properties of quinoline analogs. The presence of a halogen can influence factors like lipophilicity, which affects how easily a compound can cross cell membranes, and its electronic properties, which can impact binding to biological targets. orientjchem.orgmdpi.com

For instance, the introduction of a fluorine atom at the C-6 position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.org In the context of anticancer agents, halogen-substituted quinolines have garnered considerable interest due to the key role the halogen atom plays in their biological activities. sci-hub.se The presence of a halogen group in the side chain of a quinoline derivative can improve its anticancer activity by increasing its lipophilicity and, consequently, its cellular uptake. orientjchem.org

Studies on 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have led to the synthesis of various heterocyclic compounds with promising antibacterial and anticancer activities. researchgate.net Furthermore, research on 7-chloroquinoline (B30040) derivatives has yielded compounds with notable antimalarial and antitumor activities. researchgate.net The substitution pattern of halogens also matters; for example, in a series of 5,7-dihalogen-8-hydroxyquinoline-derived organoruthenium complexes, the nature of the halogen leaving group significantly influenced the cytotoxic activity of the 8-hydroxyquinoline (B1678124) compounds. acs.org

| Compound Class | Halogen Position/Type | Observed Effect | Reference |

|---|---|---|---|

| Quinoline derivatives | Fluorine at C-6 | Enhanced antibacterial activity | orientjchem.org |

| Quinoline derivatives | Halogen in side chain | Improved anticancer activity (increased lipophilicity and cellular uptake) | orientjchem.org |

| 2-Chloroquinoline-3-carbaldehyde derivatives | Chlorine at C-2 | Basis for synthesis of antibacterial and anticancer agents | researchgate.net |

| 7-Chloroquinoline derivatives | Chlorine at C-7 | Antimalarial and antitumor activity | researchgate.net |

| 5,7-Dihalogen-8-hydroxyquinoline-derived organoruthenium complexes | Halogen at C-5 and C-7 | Nature of halogen leaving group influenced cytotoxicity | acs.org |

Role of Alkoxy Groups and Their Positioning

Alkoxy groups, particularly methoxy (B1213986) groups, are important substituents that can significantly impact the biological activity of quinoline derivatives. Their position on the quinoline ring is a critical determinant of their effect. orientjchem.org

In the context of anticancer activity, the presence of a methoxy group at the C-7 position of the quinoline ring has been demonstrated to improve a compound's antitumor properties. orientjchem.org The introduction of a 2-alkoxy group to the 1,4-naphthoquinone (B94277) moiety has been shown to increase antifungal activity. mdpi.com Furthermore, a series of 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were synthesized and showed promising antimicrobial activity. nih.gov

The dimethoxy substitution pattern, as seen in 2-chloro-3,8-dimethoxyquinoline, is a recurring motif in biologically active molecules. For example, 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) and 2,4-dichloro-6,7-dimethoxyquinoline (B1456953) have been used as starting materials for the synthesis of G9a-like protein (GLP) inhibitors. nih.gov The synthesis of 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines has also been explored for developing anticancer agents. nih.gov

| Compound Class | Alkoxy Group and Position | Observed Effect | Reference |

|---|---|---|---|

| Quinoline-based anticancer drugs | Methoxy at C-7 | Improved antitumor activity | orientjchem.org |

| 1,4-Naphthoquinone derivatives | 2-Alkoxy group | Increased antifungal activity | mdpi.com |

| 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | 1-Alkoxy group | Antimicrobial activity | nih.gov |

| Quinazoline (B50416) and Quinoline analogs | 6,7-Dimethoxy substitution | Core for G9a-like protein (GLP) inhibitors | nih.gov |

| 3,4-Diaryl-1,2,3,4-tetrahydroquinolines | 5,7-Dimethoxy substitution | Anticancer potential | nih.gov |

Impact of Modifications at the C-3 Position

The C-3 position of the quinoline scaffold is a key site for chemical modification, and alterations at this position have profound effects on biological activity. A variety of substituents, including carboxylic acid, amine, and hydroxyl groups, have been introduced at this position to explore their therapeutic potential. orientjchem.org

A structure-activity relationship analysis revealed that a carboxylic acid group at the C-3 position of the quinoline scaffold was crucial for inhibitory activity against insulin-like growth factor (IGF) receptors, which are implicated in cancer therapy. orientjchem.org Similarly, quinoline-3-carboxylic acid derivatives have been identified as inhibitors of VEGFR-2 and -3. mdpi.com

In a study of quinoline-5,8-quinones as Cdc25B inhibitors, substitutions at the C-3 position were found to be slightly superior to those at the C-2 or C-4 positions. nih.gov Modifications at the C-3 and C-6 positions of the quinoline scaffold have also been explored, leading to the discovery of selective c-Met kinase inhibitors. mdpi.com The synthesis of various heterocyclic compounds from 2-chloroquinoline-3-carbaldehyde highlights the versatility of the C-3 position for generating diverse chemical entities with potential biological applications. researchgate.net

| Compound Class | Modification at C-3 | Observed Effect | Reference |

|---|---|---|---|

| Quinoline carboxylic acid derivatives | Carboxylic acid group | Crucial for IGF receptor inhibitory activity | orientjchem.org |

| Quinoline-3-carboxylic acid derivatives | Carboxylic acid group | Inhibition of VEGFR-2 and -3 | mdpi.com |

| Quinoline-5,8-quinones | Various substitutions | Slightly superior Cdc25B inhibition compared to C-2/C-4 substitutions | nih.gov |

| 3,6-Disubstituted quinolines | Modifications at C-3 and C-6 | Selective c-Met kinase inhibition | mdpi.com |

| Derivatives of 2-chloroquinoline-3-carbaldehyde | Various heterocyclic moieties | Antibacterial and anticancer activities | researchgate.net |

Stereochemical Considerations and Their Impact on Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the biological activity of quinoline derivatives. The spatial orientation of substituents can influence how a molecule interacts with its biological target, leading to differences in potency and selectivity between stereoisomers.

For example, in some quinoline derivatives, the stereochemistry of a chiral center in the side chain plays a role in their anticancer activity. It has been observed that compounds with an (R)-configuration at the chiral center are more active than those with an (S)-configuration. orientjchem.org This highlights the importance of controlling the stereochemistry during the synthesis of such compounds to maximize their therapeutic effect.

While specific stereochemical studies on this compound itself are not extensively detailed in the provided results, the general principle that stereoisomerism can affect the biological activity of quinoline derivatives is well-established. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Principles (excluding human trials)

Pharmacophore modeling and ligand-based drug design are powerful computational tools used to identify the key structural features (the pharmacophore) required for a molecule to bind to a specific biological target and exert a desired effect. These methods are particularly useful when the three-dimensional structure of the target protein is unknown. ijprajournal.com

For quinoline derivatives, these approaches have been successfully applied to design new compounds with enhanced biological activity. mdpi.comnih.gov By analyzing a set of known active compounds, a 3D-QSAR (Quantitative Structure-Activity Relationship) model can be developed to correlate the three-dimensional structure of the molecules with their biological activity. mdpi.comnih.gov

For instance, a 3D-QSAR study on a series of quinoline-based compounds with anti-gastric cancer activity led to the identification of structural features beneficial for enhancing this activity. mdpi.comnih.gov Based on the contour maps generated by the model, new quinoline compounds were designed with improved predicted biological activity. mdpi.comresearchgate.net This ligand-based approach has been a well-established method for developing predictive models and guiding the design of new drug candidates. mdpi.com

Future Research Directions and Applications in Academic Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of functionalized quinolines is a mature field, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses being well-established. nih.govnih.gov However, these traditional methods often require harsh reaction conditions, long reaction times, and the use of hazardous reagents, which are significant drawbacks from an environmental and economic perspective. nih.govrsc.org Consequently, a major focus of future research is the development of more efficient and sustainable synthetic routes to quinoline (B57606) derivatives, including 2-Chloro-3,8-dimethoxyquinoline.

Modern synthetic strategies are increasingly focused on green chemistry principles, such as the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions. researchgate.net For the synthesis of quinoline derivatives, methods like microwave-assisted synthesis, ultrasound irradiation, and the use of polymer-supported or nanocatalysts are gaining prominence. rsc.orgresearchgate.netnih.gov These techniques can lead to significantly reduced reaction times, improved yields, and easier product purification. nih.gov

A key precursor for many substituted quinolines is a corresponding carbaldehyde. For instance, 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde (B116316) has been synthesized from 2',5'-dimethoxyacetanilide in a process involving phosphorus oxychloride and dimethylformamide. bioline.org.br This carbaldehyde can then be converted to other functionalized quinolines, such as ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, through a reaction with sodium cyanide and manganese dioxide in ethanol. nih.gov

Future research in this area will likely focus on palladium-catalyzed intramolecular cyclizations and multi-component reactions that allow for the construction of the quinoline core in a single step from readily available starting materials. nih.govacs.org These methods offer high atom economy and the potential for creating diverse libraries of substituted quinolines for various applications. The development of a direct and high-yielding synthesis of this compound, which currently lacks a well-documented direct route, would be a significant advancement.

Rational Design of Next-Generation Quinoline-Based Probes for Biological Research